molecular formula C9H18Cl2LiMgN B8672436 TMPMgCl.LiCl

TMPMgCl.LiCl

Cat. No.: B8672436
M. Wt: 242.4 g/mol
InChI Key: JHBZAAACZVPPRQ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of TMPMgCl.LiCl involves the following steps :

    Materials: Anhydrous lithium chloride, 2,2,6,6-tetramethylpiperidine, 1,10-phenanthroline, and isopropylmagnesium chloride in tetrahydrofuran.

Chemical Reactions Analysis

TMPMgCl.LiCl undergoes various chemical reactions :

    Deprotonation: It is used for the selective deprotonation of functionalized arenes and heteroarenes.

    Grignard Reactions: It serves as a base for the preparation of Grignard reagents.

    Catalyst-Transfer Polycondensation: It is used in the synthesis of π-conjugated polymers via catalyst-transfer polycondensation.

Common reagents and conditions include tetrahydrofuran as a solvent and temperatures ranging from 0°C to 25°C. Major products formed from these reactions include functionalized Grignard reagents and π-conjugated polymers.

Scientific Research Applications

TMPMgCl.LiCl has several scientific research applications :

    Chemistry: It is widely used in organic synthesis for the magnesiation of functionalized arenes and heteroarenes.

    Polymer Science: It is employed in the synthesis of π-conjugated polymers, which have applications in electronic and optoelectronic devices.

    Material Science: It is used in the preparation of conductive polymer/graphene composites.

Mechanism of Action

The mechanism of action of TMPMgCl.LiCl involves the following steps :

    Deprotonation: The compound acts as a base to deprotonate functionalized arenes and heteroarenes.

    Magnesiation: The deprotonated species then reacts with magnesium to form the corresponding Grignard reagent.

    Polymerization: In catalyst-transfer polycondensation, the compound facilitates the formation of π-conjugated polymers by transferring the catalyst along the growing polymer chain.

Comparison with Similar Compounds

TMPMgCl.LiCl is unique compared to other similar compounds due to its non-nucleophilic nature and ability to tolerate various reactive functional groups . Similar compounds include:

    Isopropylmagnesium chloride lithium chloride: Used for similar applications but may not tolerate as many functional groups.

    2,2,6,6-Tetramethylpiperidinylmagnesium bromide: Another variant used in organic synthesis but with different reactivity profiles.

This compound’s versatility and stability make it a valuable reagent in various fields of scientific research and industrial applications.

Properties

Molecular Formula

C9H18Cl2LiMgN

Molecular Weight

242.4 g/mol

IUPAC Name

lithium;magnesium;2,2,6,6-tetramethylpiperidin-1-ide;dichloride

InChI

InChI=1S/C9H18N.2ClH.Li.Mg/c1-8(2)6-5-7-9(3,4)10-8;;;;/h5-7H2,1-4H3;2*1H;;/q-1;;;+1;+2/p-2

InChI Key

JHBZAAACZVPPRQ-UHFFFAOYSA-L

Canonical SMILES

[Li+].CC1(CCCC([N-]1)(C)C)C.[Mg+2].[Cl-].[Cl-]

Origin of Product

United States

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